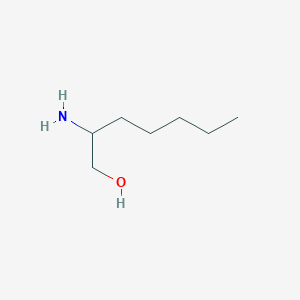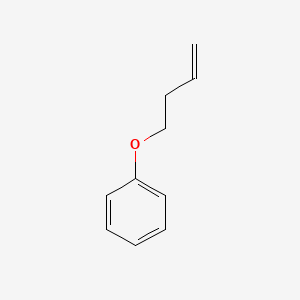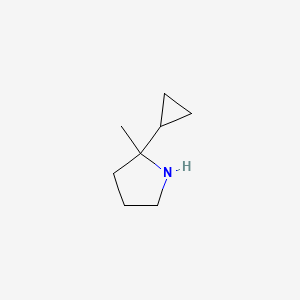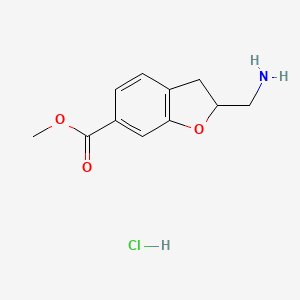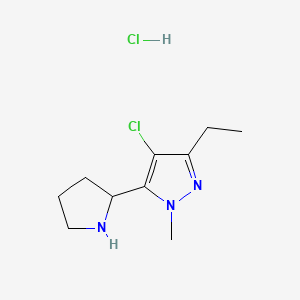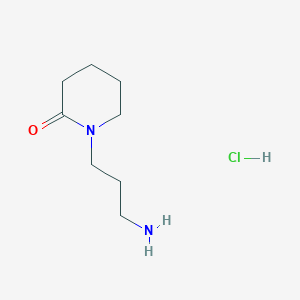
4-(Methylsulfonyl)butyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methanesulfonylbutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: Reductive desulfonylation can remove the sulfonyl groups, yielding hydrocarbons or olefins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium amalgam or tin hydrides are used for desulfonylation.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydrocarbons or olefins.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene involves its interaction with various molecular targets. The sulfonyl groups can act as electron-withdrawing substituents, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-methylbenzenesulfonyl chloride: A precursor in the synthesis of 1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene.
4-methanesulfonylbutanol: Another precursor used in the synthesis.
Other sulfones: Compounds such as sulfonamides and sulfonylureas share similar structural features and reactivity.
Uniqueness
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene is unique due to its specific combination of sulfonyl groups and the butoxy linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propiedades
Fórmula molecular |
C12H18O5S2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-methylsulfonylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O5S2/c1-11-5-7-12(8-6-11)19(15,16)17-9-3-4-10-18(2,13)14/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
WXVYSXRUNMAEHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




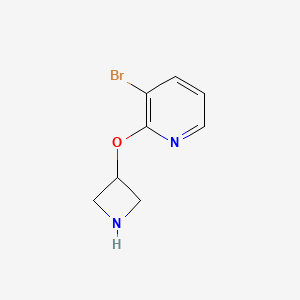
![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
